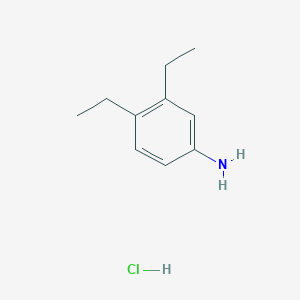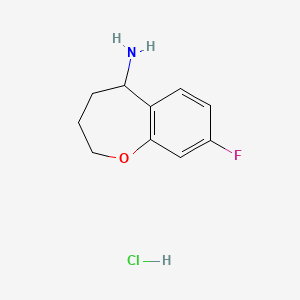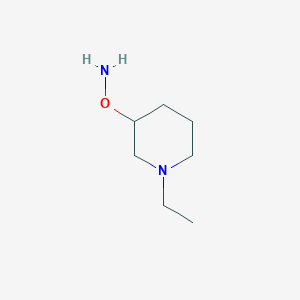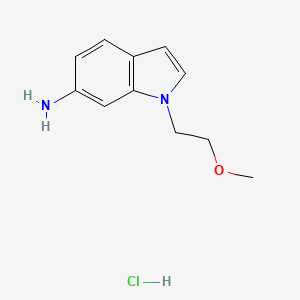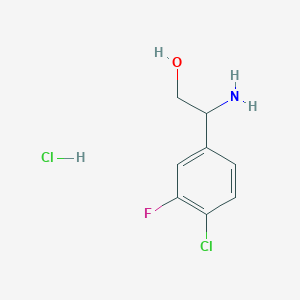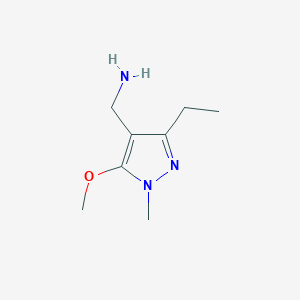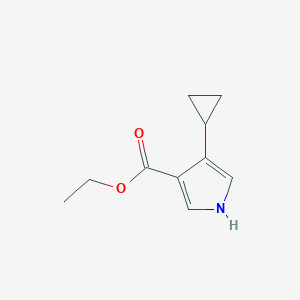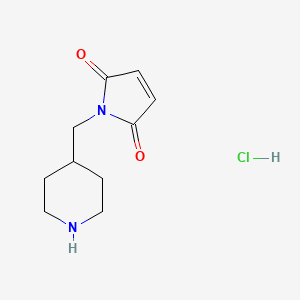![molecular formula C13H14FNO4 B1377440 1-[(Benzyloxy)carbonyl]-3-fluoropyrrolidine-3-carboxylic acid CAS No. 1432680-43-7](/img/structure/B1377440.png)
1-[(Benzyloxy)carbonyl]-3-fluoropyrrolidine-3-carboxylic acid
Vue d'ensemble
Description
1-[(Benzyloxy)carbonyl]-3-fluoropyrrolidine-3-carboxylic acid is a fluorinated pyrrolidine derivative. This compound is notable for its unique structural features, which include a benzyloxycarbonyl protecting group and a fluorine atom at the 3-position of the pyrrolidine ring. These features make it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Applications De Recherche Scientifique
1-[(Benzyloxy)carbonyl]-3-fluoropyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Industry: Utilized in the development of agrochemicals and other industrial chemicals due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Benzyloxy)carbonyl]-3-fluoropyrrolidine-3-carboxylic acid typically involves multiple steps:
Starting Material: The synthesis often begins with commercially available pyrrolidine derivatives.
Fluorination: Introduction of the fluorine atom at the 3-position can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Protection: The benzyloxycarbonyl (Cbz) group is introduced using benzyl chloroformate in the presence of a base like triethylamine.
Carboxylation: The carboxylic acid group is typically introduced via carboxylation reactions, often using carbon dioxide under high pressure or through the use of carboxylating agents.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(Benzyloxy)carbonyl]-3-fluoropyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The benzyloxycarbonyl group can be removed via hydrogenolysis or acidic hydrolysis to yield the free amine.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrrolidine ring or the carboxylic acid group.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Catalytic hydrogenation using palladium on carbon or acidic conditions with trifluoroacetic acid.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyrrolidine derivatives.
Hydrolysis Products: Free amine derivatives.
Oxidation Products: Oxidized pyrrolidine derivatives.
Reduction Products: Reduced forms of the pyrrolidine ring or carboxylic acid group.
Mécanisme D'action
The mechanism of action of 1-[(Benzyloxy)carbonyl]-3-fluoropyrrolidine-3-carboxylic acid depends on its application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients, influencing biological pathways through its metabolites. The fluorine atom can enhance the metabolic stability and bioavailability of the resulting compounds, while the benzyloxycarbonyl group can protect reactive amine functionalities during synthesis.
Comparaison Avec Des Composés Similaires
1-[(Benzyloxy)carbonyl]-3-chloropyrrolidine-3-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.
1-[(Benzyloxy)carbonyl]-3-hydroxypyrrolidine-3-carboxylic acid: Contains a hydroxyl group instead of fluorine.
1-[(Benzyloxy)carbonyl]-3-methylpyrrolidine-3-carboxylic acid: Features a methyl group at the 3-position.
Uniqueness: 1-[(Benzyloxy)carbonyl]-3-fluoropyrrolidine-3-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it particularly valuable in the design of pharmaceuticals and other specialized chemicals.
This comprehensive overview highlights the significance of this compound in various fields, emphasizing its synthetic versatility and potential applications
Propriétés
IUPAC Name |
3-fluoro-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO4/c14-13(11(16)17)6-7-15(9-13)12(18)19-8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWSLWVUHJVOIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C(=O)O)F)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


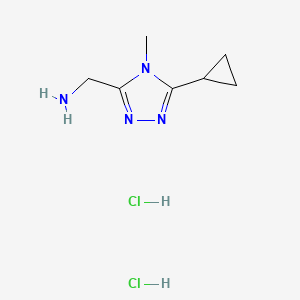
![5-Chloroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B1377359.png)
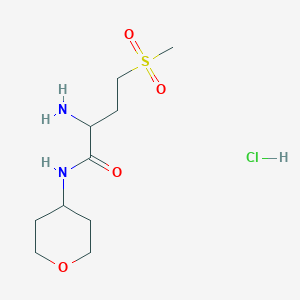
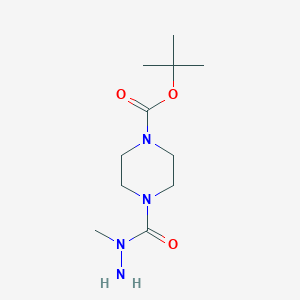
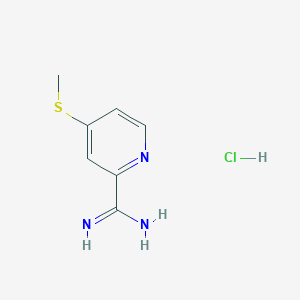
![3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride](/img/structure/B1377364.png)
